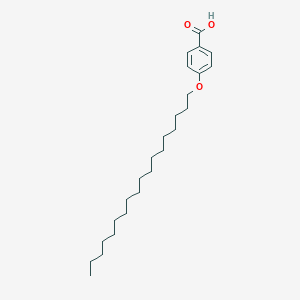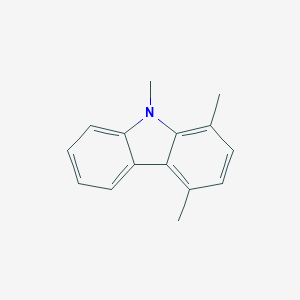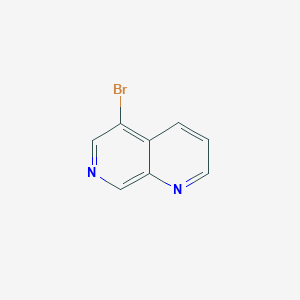
3-Methyl-3-phenyl-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-phenyl-1-butene, also known as MMB, is a synthetic compound that belongs to the family of cannabinoids. MMB is a potent agonist of the CB1 receptor, which is found in the central nervous system. It is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied.
Mécanisme D'action
3-Methyl-3-phenyl-1-butene binds to the CB1 receptor in the central nervous system, which leads to the activation of intracellular signaling pathways. The activation of the CB1 receptor leads to the inhibition of neurotransmitter release, which results in the modulation of synaptic plasticity and behavior. 3-Methyl-3-phenyl-1-butene has been shown to have a higher binding affinity to the CB1 receptor than THC, which makes it a useful tool for studying the CB1 receptor.
Biochemical and Physiological Effects:
3-Methyl-3-phenyl-1-butene has been shown to have a range of biochemical and physiological effects. 3-Methyl-3-phenyl-1-butene has been shown to modulate neurotransmitter release, which can affect behavior. 3-Methyl-3-phenyl-1-butene has also been shown to have analgesic effects, which may be useful in the treatment of pain. 3-Methyl-3-phenyl-1-butene has been shown to have anxiolytic effects, which may be useful in the treatment of anxiety disorders. 3-Methyl-3-phenyl-1-butene has also been shown to have addictive properties, which may limit its clinical use.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Methyl-3-phenyl-1-butene in lab experiments are its high binding affinity to the CB1 receptor, its potency, and its selectivity. 3-Methyl-3-phenyl-1-butene can be used to study the CB1 receptor and its role in the central nervous system. The limitations of using 3-Methyl-3-phenyl-1-butene in lab experiments are its addictive properties and the lack of clinical data on its safety and efficacy.
Orientations Futures
There are several future directions for research on 3-Methyl-3-phenyl-1-butene. One direction is to study the pharmacokinetics and pharmacodynamics of 3-Methyl-3-phenyl-1-butene in animals and humans. Another direction is to study the therapeutic potential of 3-Methyl-3-phenyl-1-butene in the treatment of pain, anxiety, and addiction. Another direction is to study the structure-activity relationship of 3-Methyl-3-phenyl-1-butene and its analogs to develop more potent and selective CB1 receptor agonists. Overall, 3-Methyl-3-phenyl-1-butene is a promising compound for studying the CB1 receptor and its role in the central nervous system.
Méthodes De Synthèse
The synthesis method of 3-Methyl-3-phenyl-1-butene involves the reaction between 3-phenyl-1-bromopropane and isobutyraldehyde. The reaction is catalyzed by palladium on carbon, and the product is purified through column chromatography. The yield of 3-Methyl-3-phenyl-1-butene is around 40%, and the purity is over 95%. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
3-Methyl-3-phenyl-1-butene has been used in scientific research to study the CB1 receptor and its role in the central nervous system. 3-Methyl-3-phenyl-1-butene is a potent agonist of the CB1 receptor, and its binding affinity is higher than that of THC, the main psychoactive compound in marijuana. 3-Methyl-3-phenyl-1-butene has been used to study the effects of CB1 receptor activation on neurotransmitter release, synaptic plasticity, and behavior. 3-Methyl-3-phenyl-1-butene has also been used to study the role of the CB1 receptor in pain, anxiety, and addiction.
Propriétés
Numéro CAS |
18321-36-3 |
|---|---|
Nom du produit |
3-Methyl-3-phenyl-1-butene |
Formule moléculaire |
C11H14 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
2-methylbut-3-en-2-ylbenzene |
InChI |
InChI=1S/C11H14/c1-4-11(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 |
Clé InChI |
DKOQCZJPMFXMKH-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=CC=CC=C1 |
SMILES canonique |
CC(C)(C=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)




![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)






